6-methyl-2-oxo-2H-pyran-4-yl acetate

Descripción general

Descripción

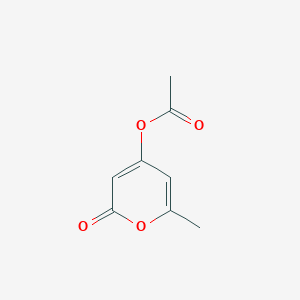

6-methyl-2-oxo-2H-pyran-4-yl acetate is an organic compound with the molecular formula C8H8O4. It is also known as 4-(acetyloxy)-6-methyl-2H-pyran-2-one. This compound is characterized by its pyranone ring structure, which is substituted with a methyl group and an acetate group. It is a white solid that is soluble in organic solvents like chloroform and dichloromethane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-oxo-2H-pyran-4-yl acetate typically involves the esterification of 6-methyl-2-oxo-2H-pyran-4-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound

Actividad Biológica

6-Methyl-2-oxo-2H-pyran-4-yl acetate, also known as 4-(acetyloxy)-6-methyl-2H-pyran-2-one, is an organic compound with the molecular formula C8H8O4. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by diverse sources, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a pyranone ring substituted with a methyl group and an acetate group. The molecular weight of this compound is approximately 168.15 g/mol . It is characterized as a white solid that is soluble in organic solvents such as chloroform and dichloromethane.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing its potential as a natural preservative or therapeutic agent.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 18 | 40 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results have shown that it possesses a considerable capacity to neutralize free radicals, which could be beneficial in preventing oxidative stress-related diseases .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. A notable investigation revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Case Study: Apoptosis Induction

A study involving T47D breast cancer cells reported that derivatives of this compound demonstrated an EC50 value of 0.08 µM for inducing apoptosis, significantly more potent than other tested compounds . The growth inhibition assay further confirmed its efficacy with a GI50 value of 0.05 µM.

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Antimicrobial Action : The disruption of bacterial cell membranes and inhibition of essential enzymes are believed to be the primary mechanisms behind its antimicrobial effects.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.

- Apoptotic Pathways : In cancer cells, it activates caspases leading to programmed cell death and inhibits pathways essential for cell division.

Comparative Analysis with Related Compounds

When compared to similar compounds such as triacetic acid lactone and other pyranones, this compound stands out due to its unique combination of functional groups which enhance its reactivity and biological efficacy.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Acetate and methyl groups on pyranone ring | Antimicrobial, antioxidant, anticancer |

| Triacetic acid lactone | Lacks acetyl group | Limited biological activity |

| 2,6-Dimethyl-4H-pyran-4-one | Different substituents | Varies; less studied |

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

Research has demonstrated that 6-methyl-2-oxo-2H-pyran-4-yl acetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness as a potential natural preservative or therapeutic agent.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 18 | 40 |

2. Antioxidant Activity

The compound's antioxidant potential has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate its ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of tubulin polymerization, critical for cancer cell proliferation.

Case Study: Apoptosis Induction

A study involving T47D breast cancer cells reported that derivatives of this compound demonstrated an EC50 value of for inducing apoptosis, significantly more potent than other tested compounds. The growth inhibition assay further confirmed its efficacy with a GI50 value of .

Comparative Analysis with Related Compounds

When compared to similar compounds such as triacetic acid lactone and other pyranones, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological efficacy.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Acetate and methyl groups on pyranone ring | Antimicrobial, antioxidant, anticancer |

| Triacetic acid lactone | Lacks acetyl group | Limited biological activity |

| 2,6-Dimethyl-4H-pyran-4-one | Different substituents | Varies; less studied |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Acetate Group

The acetyloxy group in 6-methyl-2-oxo-2H-pyran-4-yl acetate undergoes nucleophilic substitution reactions. For example, hydrolysis under basic conditions yields 4-hydroxy-6-methyl-2H-pyran-2-one, a key intermediate in further functionalization .

Reaction Conditions :

-

Base-Catalyzed Hydrolysis : NaOH (10% w/v), ethanol, reflux (2 h) .

-

Acid-Catalyzed Hydrolysis : HCl (5% v/v), water, 80°C (1 h) .

Key Product :

Knoevenagel-Michael Tandem Reactions

The compound participates in multicomponent reactions via its hydroxyl derivative. For instance, condensation with aryl aldehydes and thioacetamide under acidic conditions forms thioacetamide derivatives .

Reaction Protocol :

| Component | Quantity | Catalyst | Conditions |

|---|---|---|---|

| 4-hydroxy-6-methyl-2H-pyran-2-one | 1.0 mmol | pTSA (10 mol%) | Ethanol, reflux (4 h) |

| Benzaldehyde | 1.0 mmol | ||

| Thioacetamide | 1.0 mmol |

Product :

Mechanism :

-

Knoevenagel Condensation : Formation of an ortho-quinone methide (o-QM) intermediate.

-

Michael Addition : Thioacetamide attacks the o-QM, followed by cyclization .

Oxidative Rearrangements

The pyranone ring undergoes oxidative rearrangements with iodine or hypervalent iodine reagents. For example, treatment with [hydroxy(tosyloxy)iodo]benzene (HTIB) in dichloromethane yields fused pyran derivatives .

Reaction Data :

| Reagent | Solvent | Time | Product | Yield |

|---|---|---|---|---|

| HTIB | CH₂Cl₂ | 2 h | 7-methylpyrano[4,3-b]pyran-4H,5H-dione | 83% |

| I₂/DMSO | DMSO | 4 h | 2-arylpyrano[4,3-b]pyrandiones | 50–58% |

Key Transformation :

Thermal Elimination and Cyclization

Heating in pyridine induces acetyl group elimination, forming intermediates that cyclize into fused pyran-2-ones .

Example :

-

Substrate : this compound (0.38 mmol)

-

Conditions : Pyridine, reflux (10 h)

Mechanism :

-

Acetate Elimination : Formation of a reactive enolate.

-

Intramolecular Cyclization : C–O bond formation to generate a new six-membered ring .

Reactions with Hydrazines

The carbonyl group at C2 reacts with hydrazines to form hydrazones, which rearrange into pyrazole derivatives under thermal conditions .

Case Study :

-

Reagents : Hydrazine hydrate (1.2 equiv), ethanol, reflux (6 h).

-

Product : 1-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)butanedione (Yield: 78%) .

Structural Confirmation :

Comparative Reactivity with Analogues

The acetate group enhances reactivity compared to non-acetylated pyranones:

| Compound | Reactivity with HTIB | Product Yield |

|---|---|---|

| This compound | High | 83% |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Moderate | 62% |

Propiedades

IUPAC Name |

(2-methyl-6-oxopyran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-3-7(12-6(2)9)4-8(10)11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSIWTLJHREICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497277 | |

| Record name | 6-Methyl-2-oxo-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22073-80-9 | |

| Record name | 6-Methyl-2-oxo-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.